6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

Catalog No.
S13840137
CAS No.
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-inden...

Product Name

6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

IUPAC Name

5-methoxyspiro[1,2-dihydroindene-3,2'-azetidine]

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(6-7-13-12)11(9)8-10/h2-3,8,13H,4-7H2,1H3

InChI Key

VBHQNNKWKCQWAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC23CCN3)C=C1

6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between an azetidine ring and an indene moiety, with a methoxy group positioned at the 6' position of the indene. The spirocyclic compounds often exhibit interesting chemical properties due to the strain and stereochemistry associated with their structures, making them subjects of interest in both synthetic and medicinal chemistry.

The chemical reactivity of 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] can be attributed to its functional groups. The azetidine ring can participate in nucleophilic substitutions, while the indene moiety can undergo electrophilic aromatic substitutions. Additionally, the methoxy group may influence the electronic properties of the compound, potentially enhancing its reactivity in certain conditions.

Common reactions involving similar spiro compounds include:

  • Nucleophilic substitution: The azetidine nitrogen can act as a nucleophile.
  • Electrophilic aromatic substitution: The indene can react with electrophiles due to its electron-rich nature.
  • Cycloaddition reactions: These compounds may participate in cycloaddition reactions due to their unsaturated systems.

The synthesis of 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] typically involves multi-step synthetic routes that may include:

  • Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Construction of the indene moiety: Indenes are often synthesized via cyclization of alkynes or through electrophilic aromatic substitution methods.
  • Spirocyclization: The final step would involve forming the spiro connection between the azetidine and indene components.

Recent literature highlights various synthetic strategies for similar spiro compounds, which can provide insights into effective methodologies for synthesizing this specific compound .

The applications of 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] are primarily in medicinal chemistry and materials science. Potential applications include:

  • Pharmaceutical development: Due to its unique structure, it may serve as a lead compound in drug discovery.
  • Material science: Spiro compounds can contribute to the development of polymers or other materials with desirable mechanical properties.

Interaction studies for 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] are crucial for understanding its potential biological effects. Investigations typically focus on:

  • Receptor binding assays: To determine affinity and selectivity towards specific biological targets.
  • Enzyme inhibition studies: Evaluating whether the compound can inhibit relevant enzymes involved in disease pathways.
  • Cellular assays: Assessing cytotoxicity and other biological effects in cell lines.

Such studies are essential for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-MethoxyindoleIndole derivative with a methoxy groupExhibits strong biological activity
Spiro[indoline-3,4'-pyrrolidine]Spirocyclic structure with pyrrolidinePotential neuroprotective effects
1-Azabicyclo[2.2.2]octaneBicyclic amine structureKnown for its use in medicinal chemistry
Spiro[4H-pyran-4,3'-indole]Contains both pyran and indole unitsDisplays unique photophysical properties

These compounds highlight the diversity within spirocyclic chemistry and underscore how structural variations can lead to different biological activities and applications.

Cyclization Strategies for Spirocyclic Azetidine-Indene Architectures

The spirocyclic core is typically constructed through intramolecular cyclization or intermolecular coupling reactions. Key approaches include:

Phase-Transfer-Catalyzed C–C Bond Formation

A novel strategy involves using SF₅-containing chiral cation catalysts to mediate enantioselective cyclization of isatin-derived diazo compounds. This method enables the formation of spirocyclic azetidine oxindoles with high enantiomeric ratios (up to 3:97 er). The reaction proceeds via:

  • N–H Insertion: Formation of alkyl chlorides from diazo precursors.
  • Cyclization: Intramolecular C–C bond formation catalyzed by phase-transfer (PT) catalysts.

Key Advantages:

  • Scalability: Gram-scale synthesis (5 mmol) retains yield and selectivity.
  • Functional Group Tolerance: Compatible with electron-poor and electron-rich aryl substituents.
  • Post-Cyclization Elaboration: Deprotection of Boc/Bn groups or Suzuki coupling without er loss.

Ring-Closing Metathesis

Alternative methodologies employ olefin metathesis to construct the spirocyclic framework. However, this approach is less documented for azetidine-indene systems compared to PT-catalyzed routes.

Comparative Analysis of Cyclization Methods

MethodSubstratesCatalyst/ConditionsYield (%)Enantiomeric Ratio (er)
PT-Catalyzed CyclizationIsatin-derived diazo compoundsSF₅-Cinchona Alkaloid Cat.66–703:97
Ring-Closing MetathesisTerminal alkenesGrubbs CatalystN/ARacemic

Data synthesized from .

Methoxy Group Introduction Through Directed Ortho-Metalation

The methoxy group at the 6'-position is introduced via directed ortho-metalation (DoM), leveraging the methoxy substituent as a directing metalation group (DMG).

Mechanistic Overview

  • Lithiation: n-Butyllithium deprotonates the ortho position of the methoxy-substituted indene.
  • Electrophilic Trapping: Quenching with electrophiles (e.g., alkyl halides) installs substituents regioselectively.

Advantages Over Traditional Methods:

  • Enhanced Regioselectivity: >90% ortho preference due to Li–O coordination.
  • Versatility: Compatible with alkylation, arylation, and functionalization reactions.

Challenges and Modifications

  • Steric Hindrance: Bulky substituents on the indene may impede lithiation.
  • Solution: Use of less hindered bases or additives to enhance reactivity.

Asymmetric Catalysis in Spirocenter Formation

The spirocenter’s chirality is critical for biological activity and physicochemical properties. Recent advances focus on catalytic asymmetric spirocyclization:

Chiral Cation-Activated Cyclization

SF₅-containing phase-transfer catalysts enable enantioselective cyclization by:

  • Leaving Group Activation: Chiral cation stabilizes the chloride leaving group.
  • π-Interaction Control: Catalyst’s aromatic groups direct spatial arrangement of intermediates.

Case Study:

  • Substrate: 3-Diazo isatin derivatives.
  • Catalyst: SF₅-substituted cinchona alkaloid.
  • Outcome: Spirocyclic azetidines with 3:97 er and 70% yield.

Alternative Catalytic Systems

Catalyst TypeSubstrate ScopeKey Limitations
SF₅-Cinchona AlkaloidElectron-poor/rich aryl ringsRequires anhydrous conditions
Organometallic ComplexesLimited to specific substratesHigh cost of transition metals

Data adapted from .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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